molecular formula C21H25BrN2O4 B11550515 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11550515
M. Wt: 449.3 g/mol
InChI Key: SQZHQUMXIPKZJD-FOKLQQMPSA-N
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Description

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated aromatic ring, an isopropyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the bromination of a precursor aromatic compound, followed by the introduction of the isopropyl group. The phenoxy group is then attached through an etherification reaction. The final step involves the formation of the hydrazide moiety through a condensation reaction with an appropriate hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and etherification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the hydrazide moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving brominated aromatic compounds.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The bromine atom and hydrazide moiety are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenol: A simpler brominated aromatic compound with similar reactivity.

    4-isopropylphenol: Shares the isopropyl group but lacks the bromine and hydrazide moieties.

    N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide: Contains the hydrazide moiety but lacks the brominated aromatic ring.

Uniqueness

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a brominated aromatic ring and a hydrazide moiety makes it particularly versatile for use in synthetic chemistry and potential biological applications.

Properties

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN2O4/c1-13(2)16-10-17(22)14(3)9-19(16)28-12-20(25)24-23-11-15-7-6-8-18(26-4)21(15)27-5/h6-11,13H,12H2,1-5H3,(H,24,25)/b23-11+

InChI Key

SQZHQUMXIPKZJD-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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